2-(2,4-Dinitroanilino)ethanol

Description

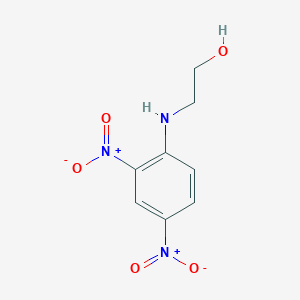

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5/c12-4-3-9-7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,9,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKBBNLNJMLKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062083 | |

| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1945-92-2 | |

| Record name | 2-[(2,4-Dinitrophenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((2,4-dinitrophenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenylaminoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Oxidative Pathways:under Aerobic Oxygen Rich Conditions, Some Bacteria Can Initiate Degradation by Attacking the Aromatic Ring Directly.nih.govthis is Often Accomplished Through Two Main Types of Enzymes:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, leading to the formation of a diol. nih.goveaht.org In the case of DNT, a dioxygenase attacks the ring to form 4-methyl-5-nitrocatechol, releasing the first nitro group as nitrite (B80452) (NO₂⁻). nih.gov Subsequent enzymatic steps lead to ring cleavage and complete mineralization. nih.govnih.gov

Monooxygenases: These enzymes incorporate a single oxygen atom into the substrate, which can lead to the hydroxylation of the ring and subsequent elimination of a nitro group. nih.goveaht.org This is a common initial step in the degradation of nitrophenols. researchgate.net

Another aerobic mechanism involves the formation of a hydride-Meisenheimer complex. nih.gov Here, a hydride ion adds to the electron-deficient aromatic ring, which then rearomatizes by eliminating a nitrite ion. This pathway has been observed in the degradation of 2,4-dinitrophenol (B41442) by certain bacteria like Nocardioides sp. hibiscuspublisher.comresearchgate.net

The white-rot fungus Phanerochaete chrysosporium has also been shown to degrade DNT using its lignin-degrading enzymes, such as lignin (B12514952) peroxidase and manganese-dependent peroxidase. nih.govresearchgate.net This process involves a series of oxidations and reductions that can lead to ring cleavage. researchgate.net

| Compound | Microorganism/Enzyme System | Condition | Key Transformation Pathway | Primary Intermediates/Products | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrotoluene (B133949) (DNT) | Pseudomonas sp. | Aerobic | Dioxygenase attack | 4-Methyl-5-nitrocatechol, Nitrite | nih.gov |

| 2,4-Dinitrotoluene (DNT) | Burkholderia cepacia | Aerobic | Complete mineralization pathway | Pyruvate, Propionyl-CoA | nih.gov |

| 2,4-Dinitrotoluene (DNT) | Anaerobic Bacteria (e.g., Clostridium) | Anaerobic | Sequential nitro group reduction | Aminonitrotoluenes, 2,4-Diaminotoluene | nih.govepa.gov |

| 2,4-Dinitrotoluene (DNT) | Phanerochaete chrysosporium | Aerobic (Ligninolytic) | Peroxidase-catalyzed oxidation/reduction | Nitrobenzyl alcohols, 1,2,4-Trihydroxybenzene | researchgate.net |

| 2,4-Dinitrophenol (DNP) | Rhodococcus opacus | Aerobic | Nitro group reduction | 2-Amino-4-nitrophenol, 4-Amino-2-nitrophenol | researchgate.net |

| 2,4-Dinitrophenol (DNP) | Nocardioides sp. | Aerobic | Hydride-Meisenheimer complex formation | Hydride-Meisenheimer complex, Nitrite | hibiscuspublisher.comresearchgate.net |

| Nitrobenzene | Various Bacteria | Aerobic/Anaerobic | Reductive or Oxidative pathways | Aniline (B41778), Catechol | nih.govresearchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 2,4 Dinitroanilino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of 2-(2,4-Dinitroanilino)ethanol. By analyzing the magnetic properties of its atomic nuclei, both one-dimensional and two-dimensional NMR experiments offer a comprehensive picture of the molecule's framework.

One-Dimensional (1D) NMR (¹H, ¹³C)

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The aromatic protons on the dinitrophenyl ring typically appear as complex multiplets in the downfield region due to the strong electron-withdrawing effects of the two nitro groups. The protons of the ethanolamine (B43304) side chain, specifically the methylene (B1212753) groups adjacent to the amine and hydroxyl functionalities, exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing discrete peaks for each carbon atom in the molecule. The carbons of the dinitrophenyl ring resonate at lower field compared to those in the ethanolamine moiety. The chemical shifts of the aromatic carbons are significantly influenced by the positions of the nitro groups and the amino substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 9.0 (multiplet) | 115 - 150 |

| -NH-CH₂- | 3.6 - 3.8 (multiplet) | 45 - 50 |

| -CH₂-OH | 3.8 - 4.0 (multiplet) | 60 - 65 |

| -NH- | 8.0 - 9.0 (broad singlet) | - |

| -OH | Variable (broad singlet) | - |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional (2D) NMR Experiments for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to map out the connectivity within the molecule, two-dimensional NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the entire molecular puzzle, confirming the attachment of the ethanolamine side chain to the dinitrophenyl ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to probe its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula, C₈H₉N₃O₅ in the case of this compound, by distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) and Gas-Phase Ion Chemistry

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion, typically the protonated molecule [M+H]⁺. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for this compound in the gas phase include the loss of water (H₂O) from the ethanol (B145695) moiety, cleavage of the C-C bond in the ethanolamine side chain, and characteristic losses of nitro groups (NO₂) from the aromatic ring. Studying this gas-phase ion chemistry helps to confirm the connectivity and identify the different functional groups within the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 228.06149 |

| [M+Na]⁺ | 250.04343 |

| [M-H]⁻ | 226.04693 |

| [M+NH₄]⁺ | 245.08803 |

| [M+K]⁺ | 266.01737 |

| [M+H-H₂O]⁺ | 210.05147 |

Data based on predicted values. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the various functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display distinct absorption bands. The N-H stretching vibration of the secondary amine typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The O-H stretch from the hydroxyl group will be a broad band in a similar region. Characteristic strong absorptions for the nitro groups (NO₂) will be present around 1500-1530 cm⁻¹ (asymmetric stretch) and 1330-1370 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro groups and the aromatic ring are often strong and well-defined in the Raman spectrum, aiding in their confident assignment.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| O-H (alcohol) | Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| NO₂ (nitro group) | Asymmetric Stretch | 1500 - 1530 |

| NO₂ (nitro group) | Symmetric Stretch | 1330 - 1370 |

| C-O (alcohol) | Stretch | 1000 - 1260 |

Note: These are general ranges and can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying molecules that contain chromophores, which are groups of atoms responsible for absorbing light. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org This process is known as an electronic transition. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its conjugated π systems and atoms with non-bonding electrons. libretexts.org

In the case of this compound, the primary chromophore is the 2,4-dinitrophenyl group. This aromatic system contains multiple double bonds and nitro groups, which significantly influence its electronic absorption properties. The key electronic transitions available to this molecule are σ → σ, n → σ, π → π, and n → π. libretexts.orgupenn.edu

σ → σ transitions:* These involve exciting an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. These transitions require very high energy and thus absorb light at short wavelengths, typically below 200 nm, which is often outside the range of standard laboratory spectrophotometers. libretexts.orglibretexts.org

n → σ transitions:* These transitions involve promoting a non-bonding (n) electron, such as the lone pair electrons on the oxygen of the ethanol group or the nitrogen of the amino group, to a σ* antibonding orbital. upenn.edu

π → π transitions:* The conjugated system of the benzene (B151609) ring and the nitro groups in this compound gives rise to intense π → π* transitions. These occur when an electron from a pi (π) bonding orbital is excited to a pi antibonding (π*) orbital. libretexts.org Conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), shifting the absorption to longer wavelengths.

n → π transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen or oxygen atoms to a π* antibonding orbital of the aromatic ring. libretexts.org Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. libretexts.org

The presence of the two nitro groups (NO₂) as electron-withdrawing groups and the anilino nitrogen with its lone pair of electrons (an auxochrome) on the benzene ring creates a "push-pull" system that extends the conjugation. This typically results in strong absorption bands in the UV or even the visible region of the spectrum, giving the compound its characteristic color. The specific λmax (wavelength of maximum absorbance) would be sensitive to the solvent used.

Table 1: Possible Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Relative Energy |

| σ → σ | Sigma bonding to Sigma antibonding | Highest |

| n → σ | Non-bonding to Sigma antibonding | High |

| π → π | Pi bonding to Pi antibonding | Moderate |

| n → π | Non-bonding to Pi antibonding | Lowest |

Chromatographic Separations Coupled with Spectroscopic Detection

Chromatography is an essential analytical technique for separating components from a mixture. When coupled with a spectroscopic detector, it allows for the identification and quantification of the separated substances. For a compound like this compound, liquid chromatography techniques are particularly suitable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective. sielc.com In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture.

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar molecule due to the hydroxyl and nitro groups but also possessing a significant nonpolar aromatic structure, would be well-retained on a C18 column. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. fishersci.se By programming a gradient, where the proportion of the organic modifier is increased over time, compounds can be eluted based on their polarity. A UV-Vis detector set to the λmax of the compound would provide sensitive and selective detection.

Table 2: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at λmax (e.g., 360 nm) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. chromatographyonline.com This provides a very high degree of certainty in the identification and quantification of analytes. nih.gov Following separation by the HPLC system as described above, the eluent containing this compound is introduced into the ion source of the mass spectrometer.

In the ion source (e.g., Electrospray Ionization - ESI), the analyte molecules are charged, typically by protonation to form [M+H]⁺ in positive ion mode or deprotonation to form [M-H]⁻ in negative ion mode. hpst.cz The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₈H₉N₃O₅, with a monoisotopic mass of approximately 227.05 Da. uni.lu

LC-MS can provide the exact mass of the parent ion, confirming its elemental composition. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govresearchgate.net This provides a fragmentation pattern that is a unique fingerprint for the compound.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 228.06149 | Positive |

| [M+Na]⁺ | 250.04343 | Positive |

| [M+NH₄]⁺ | 245.08803 | Positive |

| [M-H]⁻ | 226.04693 | Negative |

| [M+HCOO]⁻ | 272.05241 | Negative |

| [M+CH₃COO]⁻ | 286.06806 | Negative |

Data sourced from predicted values. uni.lu

Computational Chemistry and Theoretical Studies on 2 2,4 Dinitroanilino Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 2-(2,4-Dinitroanilino)ethanol would involve determining the ground state electron density to derive properties such as total energy, electronic distribution, and molecular orbitals. These calculations are foundational for understanding the molecule's stability and chemical reactivity.

A key aspect of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity.

For this compound, the analysis would likely reveal the HOMO localized on the electron-rich aminoethanol group and the LUMO on the electron-deficient dinitrophenyl moiety. The energy gap would quantify the energy required for an electronic transition, which is associated with intramolecular charge transfer from the donor (aminoethanol) to the acceptor (dinitrophenyl) part of the molecule.

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.7 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 2.8 | Approximate energy released when an electron is added |

| Global Hardness (η) | 1.85 | Resistance to change in electron distribution |

| Global Softness (S) | 0.54 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.65 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 5.86 | Measure of electrophilic character |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, a PES scan could be performed by systematically changing specific bond lengths, bond angles, or dihedral angles to identify the lowest energy conformations (stable isomers) and the transition states that connect them. This is particularly useful for studying the rotational barriers around the C-N and C-C bonds of the ethanolamine (B43304) side chain. Furthermore, PES calculations are essential for determining the activation energy barriers for potential chemical reactions, providing insights into reaction kinetics and mechanisms.

Molecular Dynamics (MD) Simulations and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. An MD simulation of this compound would model its movement and conformational changes over time, offering insights into its structural flexibility and interactions with its environment, such as solvent molecules.

To accurately model the behavior of this compound in a solvent, the Polarizable Continuum Model (PCM) can be employed in conjunction with DFT calculations. PCM treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule's electric field. This approach allows for the calculation of properties such as solvation energy and the effect of the solvent on the electronic structure and spectroscopic properties of the molecule, providing a more realistic representation of its behavior in solution.

Theoretical Predictions of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT calculations can be used to simulate its infrared (IR), Raman, and UV-Visible absorption spectra. The calculated vibrational frequencies from IR and Raman spectra can help in the assignment of experimental spectral bands to specific molecular vibrations. The prediction of the UV-Visible spectrum, based on time-dependent DFT (TD-DFT), would reveal the electronic transitions and their corresponding absorption wavelengths, which are directly related to the HOMO-LUMO gap and charge transfer characteristics.

Calculation of Molecular Hyperpolarizability for Nonlinear Optical Properties

Molecules with significant intramolecular charge transfer, like this compound, are often investigated for their nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods can be used to calculate the static and frequency-dependent hyperpolarizabilities. A high value of β suggests that the material may have potential applications in technologies such as optical switching and frequency conversion. The calculation would involve applying an external electric field in the DFT framework and determining the change in the molecule's dipole moment.

Crystallographic Analysis and Supramolecular Organization of 2 2,4 Dinitroanilino Ethanol and Its Derivatives

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comresearchgate.netmdpi.comcarleton.edumdpi.com This technique provides fundamental information, including the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles. creative-biostructure.comcarleton.edu

For 2-(2,4-dinitroanilino)ethanol, obtaining a single crystal of suitable quality would be the first and most critical step. This is typically achieved through slow evaporation of a saturated solution. Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Although no experimental data exists for this compound, a hypothetical set of crystallographic data, based on common findings for small organic molecules, is presented in Table 1. This table illustrates the type of information that a successful SCXRD experiment would yield. For instance, a study on 2,4-dinitro-N-(2-phenylethyl)aniline revealed a monoclinic crystal system with the space group P21/n, a common space group for such derivatives. nih.gov

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₉N₃O₅ |

| Formula Weight | 227.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1000 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.510 |

| Absorption Coeff. (mm⁻¹) | 0.130 |

| F(000) | 472 |

| Temperature (K) | 293(2) |

| Note: This data is hypothetical and serves as an example of typical SCXRD output. |

The solved crystal structure would precisely define the molecular conformation, including the planarity of the dinitrophenyl ring and the torsion angles of the ethanolamine (B43304) side chain.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of this compound, featuring a hydroxyl (-OH) group, a secondary amine (-NH-) group, and two nitro (-NO₂) groups, is highly conducive to the formation of extensive hydrogen bonding networks. The -OH and -NH groups act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and nitro groups, as well as the nitrogen atom of the amine, can act as acceptors.

A detailed analysis of the crystal structure would reveal a variety of intermolecular and potentially intramolecular hydrogen bonds. It is highly probable that an intramolecular N-H···O hydrogen bond would form between the amine hydrogen and an oxygen atom of the ortho-nitro group, a common feature in related structures like 2,4-dinitroaniline (B165453) and its derivatives. nih.govresearchgate.net This interaction results in the formation of a stable six-membered ring, significantly influencing the planarity and conformation of the molecule.

Intermolecularly, a rich network of hydrogen bonds is expected. These could include:

O-H···O bonds: The hydroxyl group of one molecule could donate to a nitro group or the hydroxyl group of a neighboring molecule, forming chains or sheets.

N-H···O bonds: The amine hydrogen, if not solely engaged in an intramolecular bond, could participate in intermolecular hydrogen bonds with nitro or hydroxyl groups of adjacent molecules, often leading to the formation of dimeric structures or infinite chains. nih.govacs.org

Beyond classical hydrogen bonds, π-π stacking interactions between the electron-deficient dinitrophenyl rings of adjacent molecules are also possible, further stabilizing the supramolecular assembly.

Table 2: Plausible Hydrogen Bond Geometries for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Type |

| N1-H1···O1 | 0.86 | 2.10 | 2.65 | 125 | Intramolecular |

| O5-H5···O2 | 0.82 | 1.95 | 2.75 | 165 | Intermolecular |

| N1-H1···O3 | 0.86 | 2.45 | 3.10 | 135 | Intermolecular |

| Note: This data is hypothetical, based on typical hydrogen bond parameters in related structures. |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For this compound, a Hirshfeld surface analysis would be expected to reveal the dominance of O···H/H···O and H···H contacts, which is typical for molecules with numerous hydrogen bond donors and acceptors and aliphatic moieties. iucr.orgtandfonline.com The key interactions would likely be:

O···H/H···O contacts: Appearing as sharp, distinct spikes in the fingerprint plot, these would represent the strong N-H···O and O-H···O hydrogen bonds. Their contribution to the total Hirshfeld surface would be significant. iucr.orgtandfonline.com

H···H contacts: These would likely constitute a large percentage of the surface area, appearing as a large, diffuse region in the fingerprint plot. nih.goviucr.org

C···H/H···C contacts: These represent van der Waals interactions and potential C-H···π interactions, appearing as "wings" in the fingerprint plot. nih.gov

N···H/H···N and C···C contacts: These would also be present, with their significance depending on the specific packing arrangement. nih.gov

This quantitative analysis allows for a detailed comparison of the packing motifs in different polymorphs or between related derivatives.

Polymorphism and Crystal Growth Studies

Polymorphism, the ability of a substance to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability.

Studies on related compounds, such as 2,4-dinitrophenylhydrazine (B122626), have demonstrated the existence of polymorphism. worldscientific.com Therefore, it is plausible that this compound could also exhibit polymorphism. A systematic study would involve crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate) and analyzing the resulting crystals using techniques like powder X-ray diffraction (PXRD) to identify different crystalline phases. Each distinct polymorph would then be characterized by SCXRD to determine its unique crystal structure and hydrogen bonding network. Understanding the conditions that favor the growth of a particular polymorph is crucial for controlling the physical properties of the solid-state material.

Applications and Advanced Research Directions Involving 2 2,4 Dinitroanilino Ethanol

Role in Advanced Organic Synthesis as a Precursor or Intermediate

As a substituted dinitroaniline, 2-(2,4-Dinitroanilino)ethanol serves as a key starting material or intermediate in the synthesis of various targeted compounds. The presence of the nitro groups activates the aniline (B41778) ring, facilitating specific transformations that are central to creating complex molecular architectures.

While 2,4-dinitroaniline (B165453) itself is a foundational block prepared from the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849) wikipedia.orgnih.govorgsyn.org, the N-substituted derivative, this compound, acts as a precursor for a variety of more complex nitro-substituted compounds. The ethanol (B145695) moiety provides a reactive handle for further chemical modifications, but its primary role in this context is often to facilitate subsequent intramolecular reactions, such as cyclizations, leading to heterocyclic systems. The synthesis of related N-substituted nitroanilines is a crucial first step in multi-step synthetic pathways, often achieved through nucleophilic aromatic substitution (SNAr) reactions between a haloarene and an amine. researchgate.netresearchgate.net

A significant application of N-substituted o-nitroanilines, including derivatives structurally similar to this compound, is in the synthesis of benzimidazole-N-oxides. nih.gov This class of heterocyclic compounds is important in medicinal chemistry and drug development. nih.govconicet.gov.ar The synthesis is typically achieved through a base-mediated intramolecular cyclization. researchgate.netresearchgate.net

In this reaction, a strong base abstracts a proton from the carbon adjacent to the amino group (the α-carbon). The resulting carbanion then attacks the nitro group at the ortho position of the aniline ring, initiating a cyclization and elimination cascade that forms the benzimidazole-N-oxide ring system. researchgate.net Research has demonstrated efficient methods for this transformation, including microwave-assisted protocols that significantly reduce reaction times. nih.gov For instance, N-substituted 2-nitroanilines can be converted to their corresponding benzimidazole-N-oxides in good to excellent yields. nih.gov While traditional methods often used solvents like 1,4-dioxane (B91453) and dimethylformamide (DMF), greener approaches have been developed using ethanol and water. researchgate.netnih.gov

| Reaction Type | Precursor Class | Key Reagents | Product | Significance |

| Intramolecular Cyclization | N-substituted o-nitroanilines | NaOH or K₂CO₃ | Benzimidazole-N-oxide | Access to medicinally relevant heterocyclic scaffolds. nih.govconicet.gov.ar |

| Microwave-Assisted Synthesis | 2-Nitroanilines and aldehydes | K₂CO₃ | 2-Aryl-benzimidazole-N-oxides | Rapid and sustainable one-pot, two-step synthesis. nih.gov |

This table provides an interactive overview of the synthesis of benzimidazole-N-oxides from nitroaniline precursors.

Integration into Materials Science for Specific Functionalities

The unique electronic and structural properties of this compound make it a candidate for integration into advanced materials. The dinitrophenyl moiety acts as a potent electron-withdrawing group, while the secondary amine acts as an electron donor, creating a "push-pull" system. The terminal hydroxyl group allows for covalent incorporation into larger structures like polymers.

Organic compounds with strong intramolecular charge-transfer characteristics, known as push-pull systems, are of great interest for nonlinear optical (NLO) applications. google.com The 2,4-dinitroaniline framework is a classic example of a strong electron acceptor. When linked to an electron-donating group, the resulting molecule can exhibit a large second-order nonlinear optical response (hyperpolarizability). In this compound, the amino group serves as the donor and the dinitrophenyl ring as the acceptor. This intrinsic asymmetry and electronic communication are prerequisites for NLO activity.

The ethanol group provides a crucial site for tethering this chromophore to other molecules or polymer backbones, allowing for the creation of materials with a high density of oriented NLO-active units, a key requirement for achieving macroscopic NLO effects for applications like wavelength conversion of laser light. google.com

The hydroxyl group of this compound allows it to function as a monomer in step-growth polymerization. ksu.edu.sa It can be reacted with monomers containing two or more complementary functional groups, such as diisocyanates or diacyl chlorides, to form polyurethanes or polyesters, respectively. By incorporating the 2-(2,4-dinitroanilino) moiety directly into the polymer backbone, the properties of the chromophore can be imparted to the bulk material.

For example, research has shown the successful synthesis of polymers containing the dinitrophenyl group by reacting polyvinyl alcohol with 1-fluoro-2,4-dinitrobenzene. scirp.orgscirp.org This creates a new electrophilic polymer (PVA-DNP) where the dinitrophenyl ether is attached to the polymer chain. scirp.orgscirp.org Similarly, using this compound as a monomer would embed the N-substituted dinitrophenyl group, potentially enhancing the thermal stability and optical properties of the resulting polymer. Such polymers could find use as high-energy materials or as stable platforms for anionic sigma complexes. scirp.org

| Functional Group | Role in Polymer Synthesis | Resulting Polymer Class (Example) | Potential Enhanced Property |

| Hydroxyl (-OH) | Acts as a reactive site (nucleophile) for polymerization. | Polyurethanes (with diisocyanates), Polyesters (with diacids) | Thermal Stability, Optical Activity |

| Dinitroaniline Moiety | Provides chromophoric and electron-accepting properties. | Functional Polymers | Nonlinear Optical Response, Specific Chemical Reactivity |

This interactive table details how the functional groups of this compound contribute to polymer synthesis.

The electron-deficient nature of the dinitrophenyl ring in this compound makes it a candidate for use in chemical sensors, particularly for the detection of electron-rich aromatic compounds. Furthermore, materials incorporating this structure could be used to detect other nitroaromatic compounds, which are significant environmental pollutants. The detection mechanism would likely rely on specific intermolecular interactions, such as π-π stacking or charge-transfer complex formation, between the sensor material and the analyte.

A related area of research involves molecularly imprinted polymers (MIPs), which are crosslinked polymers designed with specific recognition sites for a target molecule. nih.gov For instance, MIPs have been successfully created for the selective adsorption of 2,4-dinitrophenol (B41442), a structurally similar compound. nih.gov By using this compound or a derivative as the template molecule during polymerization, it is conceivable to create highly selective MIPs for its detection or for the detection of other closely related nitroaromatic species.

Coordination Chemistry Involving Dinitroanilino Ligands and Complexes

The coordination chemistry of this compound itself is not extensively documented in publicly available research. However, by examining the behavior of analogous ligands containing dinitroaniline or related functional groups, its potential as a ligand in metal complexes can be inferred. The molecule possesses three potential coordination sites: the secondary amine nitrogen, the hydroxyl group oxygen, and the oxygen atoms of the two nitro groups.

The coordinating ability of the amine nitrogen is significantly diminished by the strong electron-withdrawing effects of the two nitro groups on the phenyl ring. wikipedia.org This effect reduces the electron density on the nitrogen atom, making it a much weaker Lewis base compared to aniline. wikipedia.org Consequently, direct coordination through the dinitroanilino nitrogen to a metal center is less likely but not impossible, especially with hard metal ions.

The hydroxyl group (-OH) on the ethanol tail presents a more conventional coordination site. The oxygen atom, with its lone pairs, can act as a neutral donor to a metal center. It could coordinate as a monodentate ligand or, more interestingly, act in concert with another donor site on the molecule to form a chelate ring, which would enhance the stability of the resulting complex.

Coordination involving the oxygen atoms of the nitro groups is also a possibility, though less common for 3d transition metals. While nitro groups are powerful electron-withdrawing substituents, their oxygen atoms can act as donor atoms. In some cases, they can coordinate in a monodentate or bidentate fashion, or bridge between two metal centers. However, studies on similar ligands like 3,5-dinitrobenzoate (B1224709) show that with 3d metals, coordination typically occurs through other functional groups (like a carboxylate), and the nitro groups primarily engage in stabilizing the crystal lattice through intermolecular interactions rather than direct bonding to the metal.

A pertinent analogue is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is known to form complexes with various metal ions. wikipedia.orgunacademy.comalignchemical.com In these cases, the hydrazine (B178648) moiety provides the primary coordination site. doubtnut.com This suggests that the dinitroaniline framework can indeed be part of a larger ligand structure that successfully coordinates with metals.

Given these points, this compound could potentially act as a bidentate ligand, coordinating to a metal center through both the hydroxyl oxygen and one of the nitro group oxygens, forming a stable chelate ring. The specific coordination mode would ultimately depend on the metal ion, the reaction conditions, and the solvent used.

| Ligand Type | Typical Coordination Sites | Observed Behavior with Metal Ions | Reference |

|---|---|---|---|

| Dinitroanilines | Amine (weak), Nitro groups | Amine basicity is strongly reduced by electron-withdrawing nitro groups, making it a poor ligand. Used as an intermediate in dye and explosive manufacturing. | wikipedia.org |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine (-NHNH2) group | Acts as a monodentate ligand through the terminal amino group. Forms precipitates with aldehydes and ketones (Brady's test). | wikipedia.orgdoubtnut.combris.ac.uk |

| 3,5-Dinitrobenzoate | Carboxylate group, Nitro groups | With 3d transition metals, coordination is primarily through the carboxylate group. Nitro groups often participate in hydrogen bonding and crystal packing rather than direct metal coordination. | |

| Primary Amines | Amine (-NH2) group | Generally good ligands for many metal ions, forming stable coordination complexes. | wikipedia.org |

Mechanistic Aspects of Environmental Fate and Transformation Research of Nitroaromatic Compounds

Nitroaromatic compounds, including dinitroaniline derivatives, are recognized as significant environmental pollutants due to their widespread use in industries producing explosives, dyes, and pesticides. nih.gov Their environmental persistence is largely attributed to the chemical stability of the aromatic ring, which is further enhanced by the strong electron-withdrawing nature of the nitro groups. This characteristic makes them resistant to conventional oxidative degradation pathways. researchgate.net However, extensive research has revealed that various microorganisms have evolved specialized enzymatic systems to transform and, in some cases, completely mineralize these recalcitrant compounds. nih.govresearchgate.net The environmental fate of this compound can be understood by examining the well-studied transformation pathways of analogous compounds like 2,4-dinitrotoluene (B133949) (DNT) and 2,4-dinitrophenol (DNP).

Two primary strategies for microbial transformation of nitroaromatics have been identified:

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2,4-Dinitroanilino)ethanol, and what are the critical reaction parameters to optimize yield?

Answer:

The primary synthetic route involves nucleophilic aromatic substitution (NAS) between 2,4-dinitrochlorobenzene and aminoethanol. Key steps include:

- Reagent Preparation : Dissolve 2,4-dinitrochlorobenzene in a polar solvent (e.g., 95% ethanol) and mix with aminoethanol in a 1:1 molar ratio .

- Reaction Conditions : Heat the mixture to reflux (78°C for ethanol) to facilitate substitution. Sodium carbonate may be added to neutralize HCl byproducts .

- Purification : Post-reaction, precipitate the product by adding deionized water, followed by vacuum filtration. Recrystallization in ethanol removes impurities .

Critical Parameters : - Solvent Polarity : Ethanol enhances solubility of reactants but may require higher temperatures.

- Reaction Time : Extended heating (≥2 hours) ensures complete substitution.

- Stoichiometry : Excess aminoethanol (1.2–1.5 equivalents) improves yield .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

Melting Point Analysis : Pure this compound forms orange-yellow crystals with a melting point of 89–92°C. Deviations (>±2°C) indicate impurities .

Spectroscopic Techniques :

- FT-IR : Confirm the presence of functional groups:

- ¹H NMR : Signals at δ 8.5–9.0 ppm (aromatic protons), δ 4.0–4.5 ppm (–CH₂OH), and δ 3.6–3.8 ppm (–NH–) validate the structure .

Purity Check : HPLC with UV detection (λ = 350–400 nm) quantifies impurities. A single peak with >95% area confirms high purity .

Advanced: What mechanisms underlie the nucleophilic aromatic substitution (NAS) reactions involved in synthesizing derivatives of this compound?

Answer:

The reaction proceeds via a two-step mechanism:

Electrophilic Activation : The electron-withdrawing nitro groups meta and para to the chlorine atom in 2,4-dinitrochlorobenzene activate the aromatic ring, making it susceptible to nucleophilic attack .

Transition State Formation : Aminoethanol acts as the nucleophile, attacking the electrophilic carbon, displacing chloride. The reaction follows second-order kinetics, with rate dependence on both substrate and nucleophile concentrations .

Factors Influencing Reactivity :

- Steric Effects : Bulky substituents on the aromatic ring reduce reaction rates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate NAS but may complicate purification .

Advanced: How can discrepancies between theoretical and experimental yields in the synthesis of this compound be systematically analyzed and resolved?

Answer:

Common Causes of Low Yield :

- Incomplete Reaction : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).

- Side Reactions : Hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol competes with NAS. Use anhydrous conditions and excess aminoethanol to suppress this .

Troubleshooting Steps :

Kinetic Analysis : Vary reaction time and temperature to identify optimal conditions.

Byproduct Identification : LC-MS or GC-MS detects hydrolyzed or dimerized byproducts.

Solvent Optimization : Switching to DMF increases reaction rates but requires post-synthesis dialysis .

Case Study : In one synthesis, a 6.3% yield deficit was traced to incomplete precipitation; adjusting the water-to-ethanol ratio during purification improved recovery .

Advanced: What safety considerations are critical when handling this compound, particularly regarding its potential explosive derivatives?

Answer:

Hazard Profile :

- Nitration Risk : Nitration of this compound with concentrated nitric acid produces highly explosive derivatives (e.g., 2-(2',4',6'-trinitroanilino)-ethanol nitrate). Reactions must be conducted at ≤–10°C with strict temperature control .

- Thermal Stability : The compound decomposes above 180°C, releasing toxic NOₓ gases. Use inert atmospheres (N₂/Ar) during high-temperature reactions .

Safety Protocols : - Small-Scale Synthesis : Limit batch sizes to ≤5 g to mitigate explosion risks.

- Storage : Store in amber glass at 4°C, away from oxidizing agents.

- Personal Protective Equipment (PPE) : Use blast shields, flame-resistant lab coats, and face protection during synthesis .

Advanced: How can this compound be applied in studying intracellular pH dynamics, and what methodological challenges exist?

Answer:

Application : Analogues like 3-(2,4-Dinitroanilino)-3'-amino-N-methyldipropylamine (DAMP) are used to label acidic organelles (e.g., lysosomes) via pH-dependent accumulation. The dinitroanilino group enables immunogold localization using anti-DNP antibodies .

Methodology :

- Cell Treatment : Incubate cells with 10 µM DAMP analogue for 30 minutes.

- Fixation and Staining : Aldehyde fixation retains the probe, followed by anti-DNP antibodies conjugated to horseradish peroxidase for electron microscopy .

Challenges : - Background Noise : Non-specific binding of antibodies requires blocking with 5% BSA.

- Sensitivity : Low probe concentration in organelles necessitates signal amplification (e.g., tyramide-based systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.